molecular formula C9H13ClN2O2 B1520245 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride CAS No. 1396962-73-4

2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride

Cat. No. B1520245
CAS RN: 1396962-73-4
M. Wt: 216.66 g/mol
InChI Key: SDOPSTUAGOYOGC-UHFFFAOYSA-N
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Description

“2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C9H12N2O2 HCl and a molecular weight of 216.66 .


Molecular Structure Analysis

The molecular structure of “2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride” can be represented by the SMILES string CC@@HC(O)=O . This indicates that the molecule contains a pyridin-2-ylmethyl group attached to an amino group, which is further attached to a propanoic acid group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride” include a molecular formula of C9H12N2O2 HCl and a molecular weight of 216.66 .

Scientific Research Applications

Drug Development

This compound has shown promise in the field of drug development , particularly due to its structural similarity to pyridine, which is a common scaffold in pharmaceuticals. The presence of the pyridin-2-ylmethyl)amino group can be crucial for the activity of drugs, especially those targeting central nervous system disorders and cancers .

Anti-Fibrosis Therapy

Research indicates that derivatives of this compound, specifically pyrimidine derivatives, have been evaluated for their anti-fibrotic activities . These studies are significant in the search for new treatments for fibrotic diseases, which involve the excessive formation of connective tissue .

Catalysis

In the realm of catalysis , 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride can be used to synthesize novel heterocyclic compounds. These compounds can serve as catalysts in various chemical reactions, potentially improving efficiency and selectivity .

Materials Science

The compound’s versatility extends to materials science , where it can be involved in the synthesis of new materials with potential applications in electronics, coatings, and nanotechnology.

Biological Activity Studies

The compound is used in the synthesis of molecules that exhibit a wide range of biological activities . This includes antimicrobial, antiviral, and antitumor properties, making it a valuable tool for biological research and pharmacology .

Chemical Biology

In chemical biology , this compound can be employed to create libraries of novel heterocyclic compounds. These libraries are essential for screening and identifying new biologically active molecules, which can lead to the discovery of new biological pathways or therapeutic targets .

Mechanism of Action

The mechanism of action of “2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride” is not specified in the search results. It’s used in proteomics research , but the exact biological activity is not mentioned.

properties

IUPAC Name

2-(pyridin-2-ylmethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;/h2-5,7,11H,6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOPSTUAGOYOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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